molecular formula C4H7FO2 B174459 (r)-Methyl 2-fluoropropionate CAS No. 146805-74-5

(r)-Methyl 2-fluoropropionate

Cat. No. B174459
Key on ui cas rn: 146805-74-5
M. Wt: 106.1 g/mol
InChI Key: MHAIQPNJLRLFLO-GSVOUGTGSA-N
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Patent
US06340757B1

Procedure details

To a liquid in which 1.31 g of a 62.8% sodium hydride had been suspended in 10 ml of tetrahydrofaran was added dropwise a mixed solution of 2.00 g of methyl 2-fluoropropionate and 2.10 g of methyl acetate over 10 minutes, and the mixture was then heated at 30 to 35° C. for 4 hours. After completion of the reaction, the reaction mixture was cooled to room temperature, neutralized with 1N-hydrochloric acid, and subjected to liquid separation. When the organic layer was quantitated by the gas chromatography internal standard method. As a result, it was found that 2.57 g of methyl 4-fluoro-3-oxopentanoate was formed (yield: 92%). When this organic layer was concentrated under reduced pressure and then distilled under reduced pressure, 2.03 g of methyl 4-fluoro-3-oxopentanoate could be obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][CH:4]([CH3:9])[C:5](OC)=[O:6].[C:10]([O:13][CH3:14])(=[O:12])[CH3:11].Cl>>[F:3][CH:4]([CH3:9])[C:5](=[O:6])[CH2:11][C:10]([O:13][CH3:14])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC(C(=O)OC)C
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
subjected to liquid separation
CUSTOM
Type
CUSTOM
Details
was formed (yield: 92%)
CONCENTRATION
Type
CONCENTRATION
Details
When this organic layer was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure, 2.03 g of methyl 4-fluoro-3-oxopentanoate
CUSTOM
Type
CUSTOM
Details
could be obtained

Outcomes

Product
Name
Type
Smiles
FC(C(CC(=O)OC)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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